2-(3,4-dimethoxyphenyl)-1H-benzimidazole - 2620-85-1

2-(3,4-dimethoxyphenyl)-1H-benzimidazole

Catalog Number: EVT-367905
CAS Number: 2620-85-1
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods have been reported for the synthesis of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. One common approach involves the condensation of o-phenylenediamine with 3,4-dimethoxybenzaldehyde in the presence of an oxidizing agent. [, , , , , , ]

This method involves the reaction of o-phenylenediamine with the sodium metabisulfite adduct of 3,4-dimethoxybenzaldehyde. [, ] The reaction proceeds under mild conditions and typically employs ethanol or methanol as the solvent.

Method 2: One-Pot Reductive Cyclization

This method involves the reaction of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde in the presence of sodium dithionite. [] Dimethyl sulfoxide (DMSO) serves as both the solvent and a reductant in this reaction.

Molecular Structure Analysis

Key Features:

  • Planar Benzimidazole Ring System: The benzimidazole moiety exists in a planar conformation. [, , , ]
  • Dihedral Angle with Substituent: The 3,4-dimethoxyphenyl ring is not coplanar with the benzimidazole ring. The dihedral angle between these two rings is typically in the range of 26-49°. [, ]
  • Methoxy Group Distortions: Distortions from the ideal 120° angle are observed for the MeO-C-C bonds within the dimethoxyphenyl group. [, ]

Techniques Used:

  • X-ray Crystallography: This technique has been employed to determine the single-crystal structure of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole and its derivatives. [, , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the structure and conformation of the compound. [, , , , , , , , , ]
Mechanism of Action

DNA Topoisomerase I Inhibition:One study demonstrated that a bis-benzimidazole derivative of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole acted as a poison inhibitor of Escherichia coli DNA topoisomerase I. [] This suggests that the compound interferes with the enzyme's ability to cleave and religate DNA strands, leading to bacterial cell death.

Tyrosinase Inhibition:Another study explored the tyrosinase inhibitory activity of benzimidazole-1,2,3-triazole hybrids containing a 2-(3,4-dimethoxyphenyl)-1H-benzimidazole moiety. [] Kinetic studies indicated a mixed-type inhibition, suggesting that these hybrids can bind to both the free enzyme and the enzyme-substrate complex.

Physical and Chemical Properties Analysis

Solubility:* Water: The compound exhibits low solubility in water. []* Organic Solvents: It is soluble in various organic solvents, including dimethyl sulfoxide (DMSO), ethanol, and methanol. [, , ]

Melting Point:The melting point of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole and its derivatives varies depending on the specific substituents present. []

Spectroscopic Properties:* UV-Visible Spectroscopy: The compound displays characteristic absorption bands in the UV-Visible region. [, ]* Infrared (IR) Spectroscopy: IR spectroscopy reveals specific functional group vibrations. [, , , ]

Applications

Anticancer Research:

  • Cytotoxicity: Several studies have investigated the cytotoxic activity of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole derivatives against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer). [, , , ]
  • VEGFR-2 Inhibition: Sulfonamide derivatives incorporating a 2-(3,4-dimethoxyphenyl)-1H-benzimidazole core showed promising activity as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target for anticancer therapy. []

Antimicrobial Research:

  • Antibacterial Activity: Studies have demonstrated the antibacterial activity of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole derivatives, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [, ]
  • Antifungal Activity: Some derivatives exhibited moderate antifungal activity. [, ]

DNA Interaction Studies:

  • Intercalation: Fluorescence spectroscopy studies revealed the intercalation of 2-(3,4-dimethoxyphenyl)-4,5-dipheny-1H-imidazole, a derivative of the parent compound, into DNA. []

Material Science:

  • Electron-Transport Material: Theoretical calculations suggest that a phenanthro-imidazole crystal incorporating a 2-(3,4-dimethoxyphenyl)-1H-imidazole moiety could serve as an electron-transport material in organic light-emitting diode (OLED) devices. []
  • Nonlinear Optical (NLO) Material: The same phenanthro-imidazole crystal also exhibited a high static first hyperpolarizability, indicating its potential for NLO applications. []

N-(5-chloro-2-hdroxyphenyl)-3,4-dimethoxybenzamide

Compound Description: This compound serves as a synthetic precursor in the production of 2-(3,4-dimethoxyphenyl)-benzoxazole. []

Relevance: N-(5-chloro-2-hdroxyphenyl)-3,4-dimethoxybenzamide is a key intermediate in the synthesis of the related benzoxazole analogue of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. Both share the 3,4-dimethoxyphenyl moiety and undergo cyclization to form the respective benzoxazole or benzimidazole core. []

2-(3,4-Dimethoxyphenyl)benzoxazole

Compound Description: This compound is a benzoxazole analogue investigated for its anticancer and antimicrobial activities. []

Relevance: 2-(3,4-Dimethoxyphenyl)benzoxazole is structurally analogous to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, differing only in the heteroatom present in the five-membered ring (oxygen in benzoxazole vs. nitrogen in benzimidazole). This makes it a close structural relative within the broader category of 2-(3,4-dimethoxyphenyl)benzazoles. []

2-(3,4-Dimethoxyphenyl)-imidazopyridines

Compound Description: This class of compounds, specifically unsubstituted derivatives, exhibited promising inhibitory activity against A549 and HeLa cancer cell lines. []

Relevance: 2-(3,4-Dimethoxyphenyl)-imidazopyridines represent another bioisosteric modification of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. They share the 2-(3,4-dimethoxyphenyl) substituent but differ in the core heterocyclic system, with imidazopyridine replacing benzimidazole. []

5,6-Dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles

Compound Description: This series of compounds explores the effects of chlorine or methyl substitutions on the benzimidazole ring, with various positions of the dimethoxy substituents on the phenyl ring, and were characterized for their spectral properties and thermal stability. []

Relevance: This series of compounds is directly related to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, exploring the impact of substitutions on both the benzimidazole and the phenyl rings. These variations provide insights into structure-activity relationships and physicochemical properties within this chemical class. []

3,4-Dimethoxyphenyl bis-benzimidazole (DMA)

Compound Description: This bis-benzimidazole derivative demonstrated potent and selective inhibition of Escherichia coli DNA topoisomerase I, with minimal toxicity to mammalian cells. []

Relevance: DMA incorporates the 2-(3,4-dimethoxyphenyl)-1H-benzimidazole structure as a key pharmacophore, highlighting the potential of this scaffold for developing antibacterial agents. DMA's potent activity against bacterial topoisomerase I further emphasizes the biological relevance of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole and its derivatives. []

1-Ferrocenylmethyl-2-(4-methoxyphenyl)-1H-benzimidazole

Compound Description: This compound serves as a model system for electroactive materials with potential applications in anion sensing. []

Relevance: This compound shares the benzimidazole core with 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. It differs in the substitution pattern on the phenyl ring (4-methoxyphenyl) and the introduction of a ferrocenylmethyl group at the N1 position, highlighting the versatility of the benzimidazole scaffold for incorporating various functional groups. []

2-(3,4-Dimethoxyphenyl)-1-ferrocenylmethyl-1H-benzimidazole

Compound Description: Similar to its monomethoxy counterpart, this compound is also investigated for its potential in anion sensing applications. [, ]

Relevance: This compound is structurally very similar to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, featuring the same 2-(3,4-dimethoxyphenyl) substituent on the benzimidazole core. The addition of a ferrocenylmethyl group at the N1 position introduces a redox-active moiety, making it relevant for electrochemical applications. [, ]

1-n-Butyl-2-(3′-chlorophenyl)-1H-benzimidazole-5-carbonitrile hemihydrate

Compound Description: This compound represents a benzimidazole derivative with a 3-chlorophenyl substituent and a cyano group at the 5-position, further modified with an n-butyl group at N1. []

Relevance: Although structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound exemplifies the diverse substitution patterns possible within the benzimidazole scaffold. Its inclusion highlights the broad structural diversity explored in the context of benzimidazole chemistry. []

1-n-Butyl-2-(3′,4′‐dimethoxyphenyl)‐1H‐benzimidazole‐5‐carbonitrile

Compound Description: This compound, like the previous one, belongs to a series of 5-cyanobenzimidazole derivatives with varying substituents on the phenyl ring and the N1 position. []

Relevance: This compound shares the 2-(3,4-dimethoxyphenyl) substitution pattern with 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. The presence of the n-butyl and cyano groups at the N1 and 5-positions, respectively, showcases the potential for further derivatization and modification of the core structure. []

2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole

Compound Description: This compound serves as a central scaffold for synthesizing a series of derivatives incorporating various five-membered heterocycles, all evaluated for their α-glucosidase inhibitory and antioxidant properties. []

Relevance: This compound provides another example of a structural variation on the benzimidazole theme. While it lacks the dimethoxy substituents on the phenyl ring, it highlights the significance of the benzimidazole core and the 2-arylmethyl substituent as potential pharmacophores for enzyme inhibition. []

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Compound Description: This compound represents a fused heterocyclic system incorporating a boron atom, demonstrating the structural diversity achievable with benzimidazole-like scaffolds. []

Relevance: Although not a direct analogue of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound illustrates the broader structural space encompassing fused heterocycles and the incorporation of non-traditional heteroatoms like boron, potentially expanding the chemical and biological properties of benzimidazole-derived structures. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This compound highlights the functionalization of the benzimidazole core at the N1, C2, and C5 positions, introducing a propyl group, a 3,4-dimethoxyphenyl group, and a carboxamide moiety, respectively. []

Relevance: This derivative of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole exemplifies the possibility of introducing diverse substituents onto the benzimidazole core, potentially modulating its physicochemical properties and biological activities. []

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one

Compound Description: This compound represents a hybrid molecule combining a thieno[2,3-d]pyrimidine moiety with a benzimidazole unit, aiming to develop potential antibacterial agents targeting TrmD. []

Relevance: While this compound differs significantly from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, it showcases the broader interest in benzimidazole-containing structures as building blocks for medicinal chemistry, particularly in the context of antimicrobial drug discovery. []

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound incorporates a biphenyl moiety linked to a propanamide group, further substituted with a 1,2-bis(3,4-dimethoxyphenyl)ethyl group on the nitrogen atom. []

Relevance: While not directly analogous to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound demonstrates the use of the 3,4-dimethoxyphenyl moiety in various medicinal chemistry contexts. It highlights the potential of this group for developing bioactive molecules, although the specific target and mechanism may differ. []

2-(3,4-Difluorophenyl)-1H-benzimidazole

Compound Description: This compound serves as a structural analogue of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, replacing the dimethoxy substituents with fluorine atoms, allowing for the study of electronic effects on the benzimidazole system. []

Relevance: This compound allows for a direct comparison with 2-(3,4-dimethoxyphenyl)-1H-benzimidazole to understand the impact of electron-donating (methoxy) versus electron-withdrawing (fluoro) groups on the phenyl ring. This comparison can provide valuable insights into structure-activity relationships. []

2-(3,4-Dimethoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole

Compound Description: This compound features a central imidazole ring substituted with a 3,4-dimethoxyphenyl group at the 2-position and two phenyl groups at the 4- and 5-positions, further modified with a pentyl group at N1. []

Relevance: This compound highlights the broader family of substituted imidazoles, showcasing structural similarities and potential for overlapping biological activity with benzimidazoles. The presence of the 3,4-dimethoxyphenyl group further suggests potential shared chemical or pharmacological properties with 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. []

Methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate

Compound Description: This compound serves as a key intermediate in the synthesis of a series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives, all incorporating an adamantane moiety. []

Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound emphasizes the versatility of the benzimidazole scaffold as a building block for diverse chemical libraries. Its inclusion highlights the broad interest in benzimidazole derivatives in medicinal chemistry. []

4-(2-Hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine and its 2-(dimethoxyphenyl)-substituted derivatives

Compound Description: This series of compounds explores the conformational preferences and supramolecular packing of benzodiazepines with various dimethoxyphenyl substituents at the 2-position. []

Relevance: Although structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this series showcases the importance of dimethoxyphenyl moieties in influencing molecular conformation and crystal packing. It highlights the significance of these substituents in determining physicochemical properties. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

Compound Description: This compound represents a tetrahydropyrimidine derivative with a 3,4-dimethoxyphenyl substituent, investigated for its structural, molecular, and spectral properties using both experimental and computational methods. []

Relevance: While not a direct structural analogue of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, EDMT shares the 3,4-dimethoxyphenyl moiety. This shared structural feature suggests the potential for overlapping physicochemical properties and emphasizes the significance of this substituent in influencing molecular behavior. []

2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole

Compound Description: This compound, another substituted imidazole derivative, features a 3,4-dimethoxyphenyl group at the 2-position and two phenyl rings at the 4- and 5-positions, further modified with a prop-2-en-1-yl group at N1. []

Relevance: This compound, like its pentyl analogue, highlights the broader family of substituted imidazoles and their potential for overlapping biological activity with benzimidazoles. The presence of the 3,4-dimethoxyphenyl group further suggests potential shared chemical or pharmacological properties with 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. []

methanone

Compound Description: This compound represents a complex heterocyclic structure incorporating a dihydroquinoline ring system, further substituted with a 3,4-dimethoxyphenyl group and a furan-2-ylmethanone moiety. []

Relevance: While structurally dissimilar to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound highlights the broad application of 3,4-dimethoxyphenyl substituents in medicinal chemistry. Its inclusion demonstrates the recurring use of this moiety in designing and synthesizing potential therapeutic agents. []

Methyl 1-n-butyl-2-(3,4-di­chloro­phenyl)-1H-benz­imidazole-5-carboxyl­ate

Compound Description: This compound exemplifies a 5-carboxylate derivative of benzimidazole, further substituted with a 3,4-dichlorophenyl group at the 2-position and an n-butyl group at N1. []

Relevance: This compound highlights the structural diversity achievable within the benzimidazole scaffold. While it differs from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole in the substituents on the phenyl ring and the presence of the carboxylate group, it showcases the versatility of the benzimidazole core for derivatization and potential pharmacological exploration. []

1-[2-(3,4-Dichlorobenzyloxy)-2-phenylethyl]-1H-benzimidazole

Compound Description: This compound represents a benzimidazole derivative featuring a 2-(3,4-dichlorobenzyloxy)-2-phenylethyl substituent at the N1 position. []

Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound emphasizes the broad structural diversity within the benzimidazole family. Its inclusion highlights the exploration of various substituents and their potential influence on the physicochemical and biological properties of these compounds. []

5-Difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole

Compound Description: This compound represents a benzimidazole derivative with a difluoromethoxy group at the 5-position and a [(3,4-dimethoxy-2-pyridyl)methyl]thio substituent at the 2-position. []

Relevance: Although structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound highlights the ongoing interest in developing benzimidazole-based compounds for potential pharmaceutical applications. It emphasizes the versatility of the benzimidazole scaffold for accommodating various substituents and generating diverse chemical entities. []

2,5,8-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b″] trithiophene (TPBTT) and m-ethyl-TPBTT

Compound Description: These compounds are benzo[1,2-b:3,4-b':5,6-b″] trithiophene derivatives with three benzimidazole units attached to the central core, investigated for their spontaneous orientation polarization in thin films. []

Relevance: These compounds, while structurally complex compared to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, highlight the use of benzimidazole moieties in materials science. Their inclusion showcases the broader applications of benzimidazole-containing structures beyond traditional medicinal chemistry contexts. []

5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Compound Description: This compound represents a benzimidazole derivative containing a difluoromethoxy substituent at the 5-position and a [(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl group at the 2-position, often investigated in the form of its water/sodium complexes. []

Relevance: This compound, while structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, further emphasizes the significance of benzimidazole derivatives as valuable building blocks in pharmaceutical research. Its investigation in various salt forms highlights the importance of understanding physicochemical properties for potential drug development. []

5-Chloro-2-[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl)-1H-benzimidazole

Compound Description: This benzimidazole derivative features a chlorine atom at the 5-position and a [(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl substituent at the 2-position, exhibiting potential for inhibiting gastric acid secretion in mammals. []

Relevance: This compound, although structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, underscores the relevance of benzimidazole-based structures in medicinal chemistry, particularly in developing agents targeting physiological processes like gastric acid secretion. []

Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl] sulfinyl]-1H-benzimidazole (Pantoprazole Sodium)

Compound Description: This compound, the sodium salt of a substituted benzimidazole, acts as a proton pump inhibitor, finding use in treating gastroesophageal reflux disease (GERD) and other acid-related disorders. []

Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, pantoprazole sodium highlights the successful development of benzimidazole-based compounds into clinically relevant drugs. It emphasizes the therapeutic potential of this class of compounds and their ability to target specific biological pathways. []

(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine

Compound Description: This complex heterocyclic compound features a pyrazolo-pyridine scaffold decorated with various substituents, including two 3,4-dimethoxyphenyl groups, and exhibits moderate antioxidant activity. []

Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound showcases the recurring use of 3,4-dimethoxyphenyl substituents in medicinal chemistry, suggesting their potential contribution to biological activity, possibly through interactions with specific biological targets. []

2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids

Compound Description: This series of compounds explores the synthesis and transformation of 1,2,4-triazole derivatives containing a 2,4- or 3,4-dimethoxyphenyl group, highlighting their potential as building blocks for more complex structures. []

Relevance: While not direct analogues of 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, these compounds demonstrate the use of 3,4-dimethoxyphenyl moieties in different heterocyclic systems, showcasing their versatility as building blocks and their potential to impart specific physicochemical properties to the resulting molecules. []

α-[1-[3-[N-[1-[2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile (Verapamil Analogues)

Compound Description: These four isomeric racemates represent verapamil analogues designed to investigate the active conformation of the parent drug, featuring restricted molecular flexibility and incorporating a 3,4-dimethoxyphenyl moiety. []

Relevance: While structurally complex compared to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, these verapamil analogues highlight the use of 3,4-dimethoxyphenyl groups in medicinal chemistry to develop compounds with specific pharmacological properties, in this case, targeting calcium channels and potentially treating cardiovascular conditions. []

4,5,6,7,8,8-Hexachloro-2-(3,4-dimethoxyphenethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Compound Description: This complex polychlorinated compound features a tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core, substituted with a 3,4-dimethoxyphenethyl group, highlighting the structural diversity of compounds incorporating this moiety. []

Relevance: Although not directly analogous to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound showcases the use of 3,4-dimethoxyphenethyl groups in diverse chemical contexts, suggesting their potential as building blocks for exploring a wide range of chemical space and potentially uncovering novel biological activities. []

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

Compound Description: These two dihydropyrimidine derivatives showcase the incorporation of multiple 2,5-dimethoxyphenyl groups within a complex heterocyclic scaffold, highlighting the versatility of this substituent in constructing diverse chemical entities. []

Relevance: While not directly related to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, these compounds demonstrate the broader use of dimethoxyphenyl substituents in medicinal chemistry. They emphasize the potential of these moieties to influence molecular properties and contribute to biological activity. []

4‐(3,4‐Dimethoxy­phen­yl)‐2‐oxo‐N,3‐bis­(3,4,5‐trimethoxy­phenyl)‐2,3‐dihydro‐1H‐imidazoline‐1‐carboxamide

Compound Description: This compound features a 2,3-dihydro-1H-imidazoline-1-carboxamide core decorated with multiple methoxy-substituted phenyl rings, including a 3,4-dimethoxyphenyl group, illustrating the structural diversity achievable with such substituents. []

Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound highlights the recurring use of 3,4-dimethoxyphenyl groups in medicinal chemistry. Its inclusion underscores the potential of this moiety to influence molecular properties and potentially contribute to biological activity through interactions with specific targets. []

Tetrahydro-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]-3-furanmethanol

Compound Description: This compound, a dimethyl ether of lariciresinol, features two 3,4-dimethoxyphenyl groups linked by a tetrahydrofuran ring system, demonstrating the presence of this moiety in natural products. []

Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound highlights the presence of 3,4-dimethoxyphenyl groups in naturally occurring molecules. This finding suggests potential biorelevance and the possibility of discovering new biological activities associated with this moiety. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

Compound Description: This compound consists of a hexanediamide core linked to 2-(3,4-dimethoxyphenyl)ethyl and 2-phenylethyl groups, showcasing the incorporation of this moiety into larger molecular frameworks. []

Relevance: While not directly analogous to 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound demonstrates the use of 2-(3,4-dimethoxyphenyl)ethyl groups in constructing diverse chemical entities. It highlights the potential of this moiety to influence molecular properties and contribute to potential biological activity. []

1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Compound Description: This compound features a 1H-1,2,4-triazole-3-carboxamide core, substituted with a 4-(difluoromethoxy)phenyl group at the N1 position and a 3,4-dimethoxyphenyl group on the carboxamide nitrogen, highlighting the use of this moiety in different heterocyclic contexts. []

Relevance: While structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound demonstrates the recurring incorporation of 3,4-dimethoxyphenyl groups in medicinal chemistry. It underscores the potential of this moiety to influence molecular properties and contribute to biological activity through interactions with specific targets. []

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Compound Description: This fluorinated pyrazoline derivative incorporates a 3,4-dimethoxyphenyl group and shows potential as an inhibitor of dengue virus type 2 NS2B/NS3 serine protease based on in silico studies. []

Relevance: While structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound highlights the use of 3,4-dimethoxyphenyl substituents in designing potential antiviral agents. It suggests a possible contribution of this moiety to antiviral activity, although the specific mechanism of action requires further investigation. []

2-[4-(3,4-Dimethoxyphenoxy)phenyl]-1,N-disubstituted-1H-benzimidazole-5-carboxamidines

Compound Description: This series of benzimidazole derivatives features a 2-[4-(3,4-dimethoxyphenoxy)phenyl] substituent at the 2-position, a carboxamidine group at the 5-position, and various substituents at the N1 position, exhibiting potent antistaphylococcal activity. []

Relevance: This series of compounds highlights the structural diversity and potential therapeutic applications of benzimidazoles bearing a 3,4-dimethoxyphenyl moiety. While structurally distinct from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, they emphasize the significance of this moiety in designing and developing new antimicrobial agents. []

(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline

Compound Description: This pyrazoline derivative incorporates a 3,4-dimethoxyphenyl group and exhibits DNA intercalation properties, suggesting potential anticancer activity. []

Relevance: Although structurally different from 2-(3,4-dimethoxyphenyl)-1H-benzimidazole, this compound showcases the use of 3,4-dimethoxyphenyl substituents in developing potential anticancer agents. It suggests a possible contribution of this moiety to DNA binding and potential antitumor activity, although further investigation is needed to elucidate the specific mechanisms involved. []

Properties

CAS Number

2620-85-1

Product Name

2-(3,4-dimethoxyphenyl)-1H-benzimidazole

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-benzimidazole

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-18-13-8-7-10(9-14(13)19-2)15-16-11-5-3-4-6-12(11)17-15/h3-9H,1-2H3,(H,16,17)

InChI Key

IGZWNUGQABGXEZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.